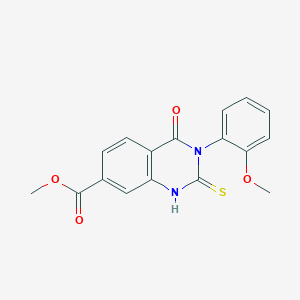![molecular formula C21H23N2O3S+ B11216633 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11216633.png)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating hybrid, combining elements from different chemical families. Let’s break it down:
Structure: The compound consists of several fused rings
IUPAC Name: 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: Although specific synthetic routes are scarce in the literature, one approach involves the condensation of appropriate precursors under controlled conditions.
Biological Synthesis: Enzymatic or microbial transformations may also yield this compound.
- Industrial-scale production methods remain proprietary. researchers are exploring scalable routes for potential applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or other reactive sites.
Reduction: Reduction of the imidazole ring or the benzodioxin moiety is plausible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH₄).
- The specific products depend on reaction conditions and substituents. Potential products include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Investigate its reactivity, design new derivatives, and explore its role in supramolecular chemistry.
Biology: Assess its biological activity, including antibacterial properties.
Medicine: Explore potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors.
Industry: Investigate its use in materials science, catalysis, or organic electronics.
Mechanism of Action
Targets: The compound likely interacts with specific receptors, enzymes, or cellular components.
Pathways: Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its fused benzodioxin-imidazole structure sets it apart.
Similar Compounds: Explore related compounds like benzodioxins, imidazoles, and thiazines.
Properties
Molecular Formula |
C21H23N2O3S+ |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C21H23N2O3S/c1-15-5-2-3-6-17(15)22-14-21(24,23-9-4-12-27-20(22)23)16-7-8-18-19(13-16)26-11-10-25-18/h2-3,5-8,13,24H,4,9-12,14H2,1H3/q+1 |
InChI Key |
YKCIJODVIITZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC5=C(C=C4)OCCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11216564.png)


![7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11216590.png)
![N-cyclohexyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B11216594.png)
![Dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11216595.png)
![2-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11216598.png)

![3-(4-chlorobenzyl)-4-keto-N-[2-(4-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide](/img/structure/B11216606.png)
![2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11216616.png)

![N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11216623.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B11216626.png)
![N-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216635.png)
